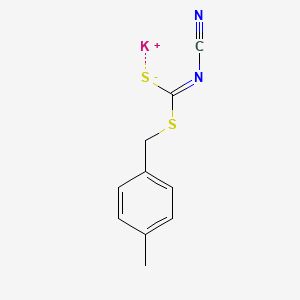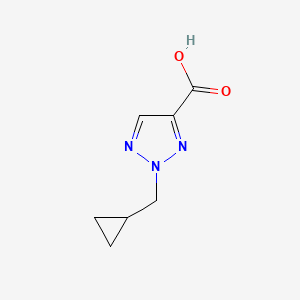
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with a complex structure that includes a benzyl group substituted with a methyl group, a cyanocarbonimidodithioate moiety, and a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 4-methylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt include:
- Benzyl cyanocarbonimidodithioate potassium salt
- 4-Chlorobenzyl cyanocarbonimidodithioate potassium salt
- 4-Methoxybenzyl cyanocarbonimidodithioate potassium salt
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9KN2S2 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
potassium;N-cyano-1-[(4-methylphenyl)methylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C10H10N2S2.K/c1-8-2-4-9(5-3-8)6-14-10(13)12-7-11;/h2-5H,6H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ZFWKQZSBIPVMLX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)


![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)







![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
